1,2-Diazinane-3-carboxylic acid tosylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diazinane-3-carboxylic acid tosylate is a chemical compound with the molecular formula C12H18N2O5S and a molecular weight of 302.3446. It is a derivative of 1,2-diazinane-3-carboxylic acid, where the carboxyl group is modified with a tosylate group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Diazinane-3-carboxylic acid tosylate can be synthesized through several synthetic routes. One common method involves the reaction of 1,2-diazinane-3-carboxylic acid with tosyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1,2-Diazinane-3-carboxylic acid tosylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
1,2-Diazinane-3-carboxylic acid tosylate has various applications in scientific research, including:
Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biochemical studies.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,2-Diazinane-3-carboxylic acid tosylate exerts its effects depends on its specific application. For example, in biochemical studies, it may act as an inhibitor by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
1,2-Diazinane-3-carboxylic acid tosylate can be compared with other similar compounds such as 1,2-diazinane-3-carboxylic acid, 1,2-diazinane-3-carboxylic acid chloride, and 1,2-diazinane-3-carboxylic acid esters. The uniqueness of this compound lies in its tosylate group, which imparts different chemical properties and reactivity compared to its analogs.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical properties and reactivity make it a valuable tool in various fields, including chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
diazinane-3-carboxylic acid;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C5H10N2O2/c1-6-2-4-7(5-3-6)11(8,9)10;8-5(9)4-2-1-3-6-7-4/h2-5H,1H3,(H,8,9,10);4,6-7H,1-3H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXXPORQXNQDRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(NNC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.